N-Decanoyl-DL-homoserine lactone
Overview
Description
N-Decanoyl-DL-homoserine lactone is a member of the N-acyl-homoserine lactone family. These compounds are known for their role in bacterial quorum sensing, which is a mechanism of cell-to-cell communication in bacteria. Quorum sensing allows bacteria to regulate gene expression in response to changes in cell population density. This compound is particularly significant in regulating gene expression in gram-negative bacteria such as Escherichia coli and Salmonella .
Mechanism of Action
Target of Action
N-Decanoyl-DL-homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family . AHLs are known to regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They are involved in quorum sensing, a process of cell-to-cell communication among bacteria .
Mode of Action
The mode of action of this compound involves the regulation of gene expression in bacteria . This regulation is achieved through quorum sensing, which allows bacteria to coordinate their behavior based on population density .
Biochemical Pathways
This compound can stimulate the formation of adventitious roots and the expression of auxin-response genes in mung bean (Vigna radiata) seedlings . This response is mimicked by the exogenous application of auxin, hydrogen peroxide (H2O2), nitric oxide (NO), or cyclic GMP (cGMP) homologs .
Pharmacokinetics
It is known that the compound is a powder at room temperature and should be stored at 2-8°c .
Result of Action
The action of this compound results in the regulation of gene expression in bacteria, leading to coordinated behavior based on population density . In mung bean seedlings, it stimulates the formation of adventitious roots and the expression of auxin-response genes .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it should be stored at 2-8°C
Biochemical Analysis
Biochemical Properties
N-Decanoyl-DL-homoserine lactone interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit primary root growth in Arabidopsis, a model plant organism . This inhibition is associated with an immediate increase in the concentrations of cytosolic free Ca2+ and reactive oxygen species (ROS), increased activity of mitogen-activated protein kinase 6 (MPK6), and induced nitric oxide (NO) production .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in Arabidopsis roots, it triggers a transient and immediate increase in the concentrations of cytosolic free Ca2+ and ROS, increases the activity of MPK6, and induces NO production .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it can inhibit primary root growth in Arabidopsis by increasing the activity of MPK6 .
Metabolic Pathways
This compound is involved in the quorum sensing pathway, which is a type of cell-to-cell communication among bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Decanoyl-DL-homoserine lactone can be synthesized through the acylation of homoserine lactone with decanoic acid. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N-Decanoyl-DL-homoserine lactone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound oxides.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the lactone ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: this compound oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
N-Decanoyl-DL-homoserine lactone has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of quorum sensing and the synthesis of related compounds.
Biology: It plays a crucial role in understanding bacterial communication and gene regulation.
Medicine: Research on this compound helps in developing antibacterial strategies by disrupting quorum sensing in pathogenic bacteria.
Comparison with Similar Compounds
N-Decanoyl-DL-homoserine lactone is part of a family of N-acyl-homoserine lactones, which include:
- N-octanoyl-homoserine lactone
- N-hexanoyl-homoserine lactone
- N-dodecanoyl-homoserine lactone
- N-3-oxodecanoyl-homoserine lactone
Uniqueness: this compound is unique due to its specific acyl chain length, which influences its diffusion properties and receptor binding affinity. This specificity allows it to regulate different sets of genes compared to other N-acyl-homoserine lactones .
Properties
IUPAC Name |
N-(2-oxooxolan-3-yl)decanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWZKDULKILUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469949 | |
Record name | N-Decanoyl-DL-homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106983-36-2 | |
Record name | N-Decanoyl-DL-homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-Decanoyl-DL-homoserine lactone and what is its significance in bacterial communication?
A1: this compound (C10-HSL) is a small signaling molecule belonging to the acyl-homoserine lactone (AHL) family. These molecules are crucial for bacterial communication, a process known as quorum sensing (QS). Bacteria use QS to coordinate gene expression within a population based on cell density. [, , ]
Q2: How does C10-HSL interact with its target to influence bacterial behavior?
A2: C10-HSL typically interacts with a specific receptor protein within the bacteria, often a transcriptional regulator. Binding of C10-HSL to its receptor can activate or repress the expression of target genes. These genes often control processes related to virulence factor production, biofilm formation, and bioluminescence, depending on the bacterial species. For instance, in the study on Chromobacterium violaceum, C10-HSL is known to activate the CviR receptor, leading to the production of the purple pigment violacein. []
Q3: Can you explain the study's findings on using compounds to inhibit C10-HSL's action in Chromobacterium violaceum?
A3: Researchers investigating marine bacteria found that an extract from Pseudomonas stutzeri SJ4 inhibited violacein production in Chromobacterium violaceum. [] This inhibition suggests that the extract contains molecules capable of interfering with the C10-HSL/CviR interaction, thereby blocking the quorum sensing pathway and reducing virulence factor production.
Q4: The Aeromonas sobria study mentions several AHLs, including C10-HSL. What role did C10-HSL play in that research?
A4: In the study on Aeromonas sobria, a bacterium implicated in fish spoilage, C10-HSL was one of several AHLs identified. Interestingly, the researchers found that different AHLs had varying effects on the bacteria's growth and activities. While exogenous C10-HSL was not directly linked to turbot spoilage, other AHLs like C4-HSL and C8-HSL did accelerate bacterial growth in fish samples, highlighting the complex roles of AHLs in food spoilage. []
Q5: How widespread is C10-HSL production in bacteria?
A5: The research on Methylobacterium species highlights the widespread nature of AHL production, including C10-HSL. These bacteria, commonly found on plants, were shown to produce diverse AHL profiles, with C10-HSL being a frequent molecule detected. This finding suggests that C10-HSL-mediated quorum sensing might be crucial for these bacteria's interactions with plants and their environment. []
Q6: What are the potential implications of understanding C10-HSL and quorum sensing for addressing bacterial infections?
A6: Disrupting bacterial communication through quorum quenching, like interfering with C10-HSL signaling, offers a promising avenue for developing novel antimicrobial strategies. [] By targeting QS systems, we might be able to reduce virulence and pathogenicity without directly killing the bacteria, potentially slowing down the emergence of antibiotic resistance.
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